molecular formula C8H9N3 B11816404 5-(2-Aminoethyl)picolinonitrile CAS No. 1060812-29-4

5-(2-Aminoethyl)picolinonitrile

Cat. No.: B11816404
CAS No.: 1060812-29-4
M. Wt: 147.18 g/mol
InChI Key: KJCJIYNETMHGMZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the pyridine ring, which is further substituted with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-picolinonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the oxidative ammonolysis of 2-picoline in the presence of a vanadium-titanium oxide catalyst. This process is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Aminoethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

1060812-29-4

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-(2-aminoethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c9-4-3-7-1-2-8(5-10)11-6-7/h1-2,6H,3-4,9H2

InChI Key

KJCJIYNETMHGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)C#N

Origin of Product

United States

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